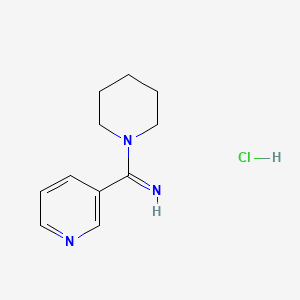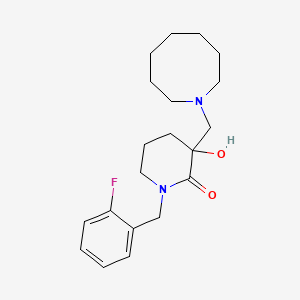
ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate, also known as Furafylline, is a synthetic chemical compound that belongs to the pyranocarboxylic acid ester family. It has been used extensively in scientific research due to its unique chemical properties and potential applications in various fields.
作用機序
Ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate works by inhibiting the activity of CYP1A2, which is responsible for the metabolism of many drugs and toxins. By inhibiting this enzyme, ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate can increase the bioavailability of certain drugs and reduce the toxicity of certain toxins. It has also been shown to have anti-inflammatory and anti-cancer effects, which may be related to its inhibition of CYP1A2.
Biochemical and Physiological Effects:
ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the bioavailability of certain drugs, reduce the toxicity of certain toxins, and have anti-inflammatory and anti-cancer effects. It has also been shown to have effects on the central nervous system, including sedative and anxiolytic effects.
実験室実験の利点と制限
One of the main advantages of ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate is its specificity for CYP1A2, which makes it a useful tool for studying the activity of this enzyme. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are some limitations to its use in lab experiments. For example, it has a relatively short half-life, which means that it may need to be administered multiple times to achieve a steady-state concentration. Additionally, its effects on other enzymes and pathways may need to be taken into account when interpreting results.
将来の方向性
There are many potential future directions for research on ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate. One area of interest is its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of interest is its effects on other enzymes and pathways, which may have implications for drug metabolism and toxicity. Additionally, further research is needed to fully understand the mechanism of action of ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate and its potential applications in various fields.
合成法
Ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate can be synthesized through a multi-step process that involves the reaction of 3-furaldehyde with ethyl acetoacetate to form 3-(furan-3-yl)acrylic acid ethyl ester. This intermediate is then reacted with cyanoacetic acid to form ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate. The final product is obtained through purification and isolation steps.
科学的研究の応用
Ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate has been widely used in scientific research due to its potential applications in various fields. It has been studied extensively for its inhibitory effects on cytochrome P450 1A2 (CYP1A2), an enzyme that plays a crucial role in the metabolism of many drugs and toxins. ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate has also been used as a probe drug to evaluate the activity of CYP1A2 in vivo and in vitro. Additionally, it has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
ethyl 6-amino-5-cyano-4-(furan-3-yl)-2-propyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-3-5-12-14(16(19)21-4-2)13(10-6-7-20-9-10)11(8-17)15(18)22-12/h6-7,9,13H,3-5,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXRDKAJPPEKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=COC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-bis[2-(aminocarbonyl)phenyl]terephthalamide](/img/structure/B5974437.png)
![4-{[2-(4-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5974444.png)
![N-[5-(4,5-dimethoxy-2-nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5974450.png)
![1-{5-[(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]-2-thienyl}ethanone](/img/structure/B5974458.png)
![9-methyl-3-(1-piperidinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B5974464.png)


![2-oxo-1-phenyl-N-[2-(1-piperidinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5974484.png)

![5-{[(dimethylamino)carbonyl]-NNO-azoxy}-2,2-dimethyl-5-nitro-1,3-dioxane](/img/structure/B5974499.png)
![6-({3-[(2-fluorophenoxy)methyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B5974505.png)
![2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5974509.png)
![6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5974547.png)
![1-{4-[(3-methyl-1-piperidinyl)methyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B5974554.png)